

Orphenadrine: A Technical Guide to its Synthesis, Chemical Properties, and Signaling Pathways

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Compound of Interest

Compound Name: Orphenadrine

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Abstract

Orphenadrine is a skeletal muscle relaxant of the ethanolamine antihistamine class, closely related to diphenhydramine.[1] It is utilized primarily to alleviate pain from muscle spasms and in the management of Parkinsonism.[2][3] This document provides a comprehensive overview of the synthesis of **orphenadrine**, its detailed chemical and physical properties, and the signaling pathways through which it exerts its pharmacological effects.

Chemical Properties

Orphenadrine is a tertiary amino compound, specifically the phenyl-o-tolylmethyl ether of 2-(dimethylamino)ethanol.[2] Its chemical properties are summarized in the table below. The data presented is for the base form of **orphenadrine** unless otherwise specified.

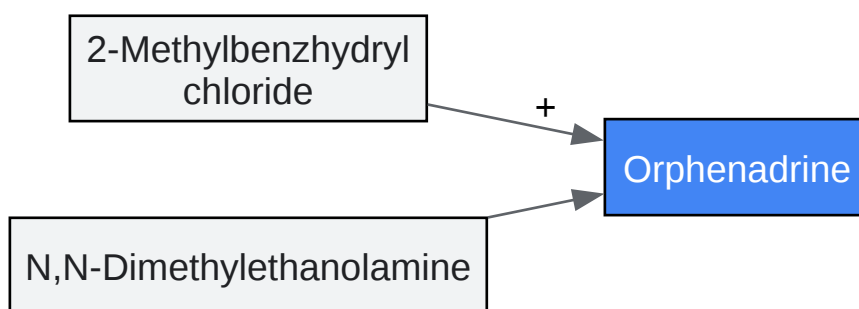
Property	Value	Source(s)
IUPAC Name	N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine	[2]
Molecular Formula	C ₁₈ H ₂₃ NO	[2]
Molecular Weight	269.38 g/mol	[4]
Physical Description	Liquid (base); White or almost white crystalline powder (hydrochloride and citrate salts)	[2][5]
Boiling Point	195 °C at 12 mmHg	[2][4]
Melting Point	< 25 °C (base); 156-157 °C (hydrochloride); 132-138 °C (citrate)	[2][4][6]
pKa	8.95	[2]
LogP	3.77	[2]
Solubility	Sparingly soluble in water. Soluble in acid solutions. The hydrochloride salt is soluble in water, alcohol, and chloroform, sparingly soluble in acetone and benzene, and practically insoluble in ether. The citrate salt is sparingly soluble in water and slightly soluble in ethanol.	[2][4][6]
UV λ _{max}	264 nm (in 0.1N HCl for citrate salt)	[7]

Synthesis Pathway

The synthesis of **orphenadrine** can be achieved through multiple routes. The most commonly cited method involves the reaction of 2-methylbenzhydryl chloride with N,N-dimethylethanolamine. An alternative pathway utilizes the reaction of o-methylbenzhydrol with N,N-dimethylaminoethyl chloride.

Synthesis from 2-Methylbenzhydryl Chloride

This is a widely recognized method for preparing **orphenadrine**.^{[4][8]} The synthesis proceeds via a nucleophilic substitution reaction where the hydroxyl group of N,N-dimethylethanolamine attacks the electrophilic carbon of 2-methylbenzhydryl chloride.



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Caption: Synthesis of **Orphenadrine** from 2-Methylbenzhydryl chloride.

Experimental Protocol

The following is a representative experimental protocol based on established synthesis methods.^{[1][9]}

Materials:

- 2-methylbenzhydryl chloride
- N,N-dimethylethanolamine
- Xylene (solvent)
- Potassium hydroxide (for purification)
- Anhydrous ether (for extraction)

- Isopropanol (for salt formation)
- Citric acid or Hydrochloric acid (for salt formation)

Procedure:

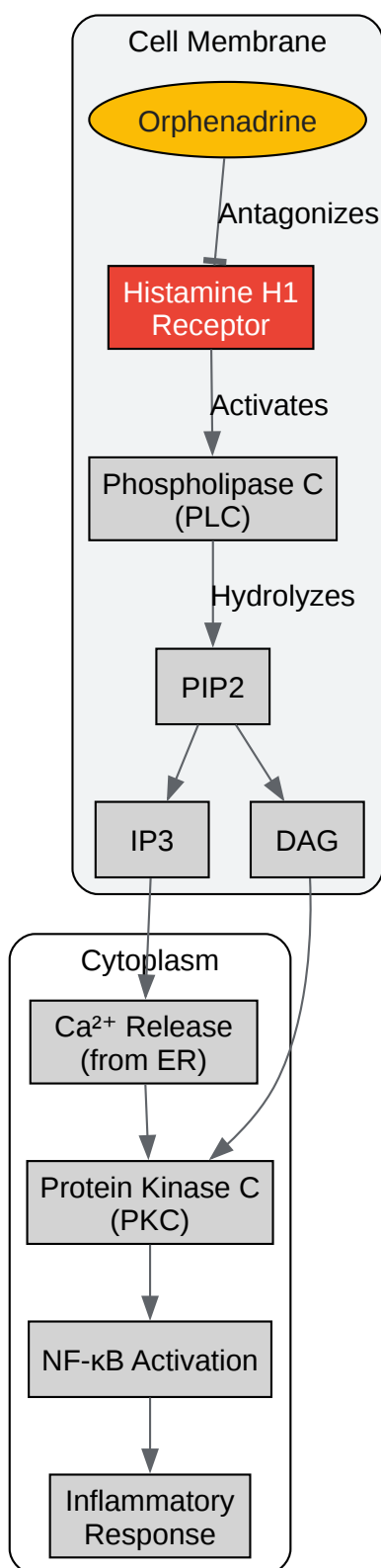
- In a reaction flask, dissolve 2-methylbenzhydryl chloride in xylene under a nitrogen atmosphere.
- Slowly add N,N-dimethylethanolamine to the solution with stirring.
- Heat the reaction mixture to 100-130°C and maintain for 2 hours.[1][9]
- After the reaction is complete, cool the mixture to room temperature.
- Remove any precipitated solid by filtration.
- The crude **orphenadrine** in the xylene solution is then purified. One method involves reacting the crude product with a solution of oxalic acid in isopropanol to form the oxalate salt, which is then filtered and treated with a potassium hydroxide solution to liberate the free base.[1]
- Extract the **orphenadrine** base with anhydrous ether, wash with water, and dry the ether layer.
- Evaporate the ether to obtain pure **orphenadrine**.
- For the preparation of a pharmaceutically acceptable salt, dissolve the **orphenadrine** base in a suitable solvent (e.g., isopropanol) and add a solution of citric acid or hydrochloric acid to precipitate **orphenadrine** citrate or hydrochloride, respectively.[1][9]

Signaling Pathways and Mechanism of Action

Orphenadrine is considered a "dirty drug" due to its activity at multiple receptors.[1][5] Its therapeutic effects are attributed to its actions as an antagonist at histamine H1 receptors, N-methyl-D-aspartate (NMDA) receptors, and muscarinic acetylcholine receptors.[2][3]

Histamine H1 Receptor Antagonism

As a first-generation antihistamine, **orphenadrine** readily crosses the blood-brain barrier.^[5] It acts as an inverse agonist at H1 receptors, blocking the effects of histamine. This action is linked to its sedative side effects. The antagonism of H1 receptors leads to the inhibition of the phospholipase C (PLC) pathway, which in turn reduces the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately leads to a decrease in intracellular calcium levels and the inhibition of protein kinase C (PKC) and NF-κB, a key transcription factor in inflammatory responses.^[5]^[8]

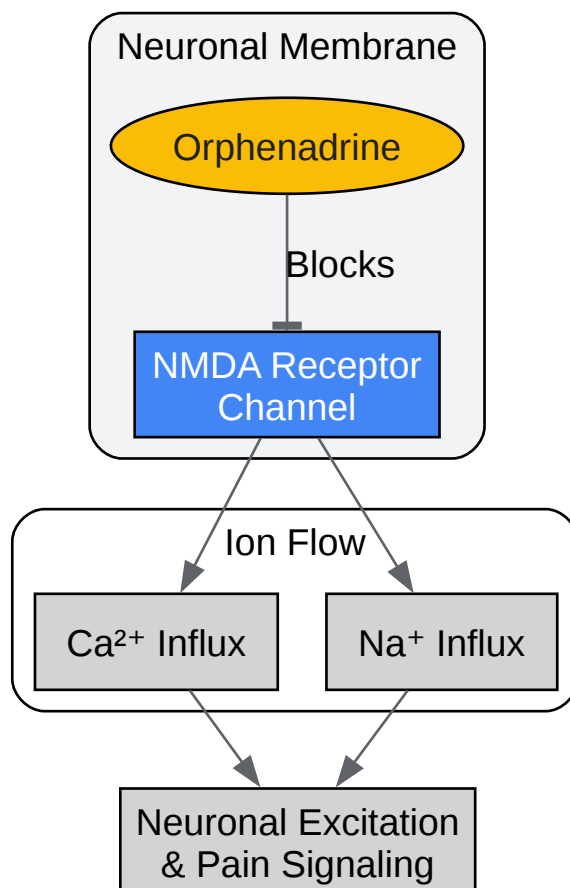


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Caption: **Orphenadrine**'s antagonism of the Histamine H1 receptor pathway.

NMDA Receptor Antagonism

Orphenadrine is a non-competitive antagonist of the NMDA receptor, binding to the phencyclidine (PCP) site within the ion channel.^[10] This action is voltage-dependent and results in a blockade of the channel, preventing the influx of calcium ions. The antagonism of NMDA receptors is thought to contribute to its analgesic effects.



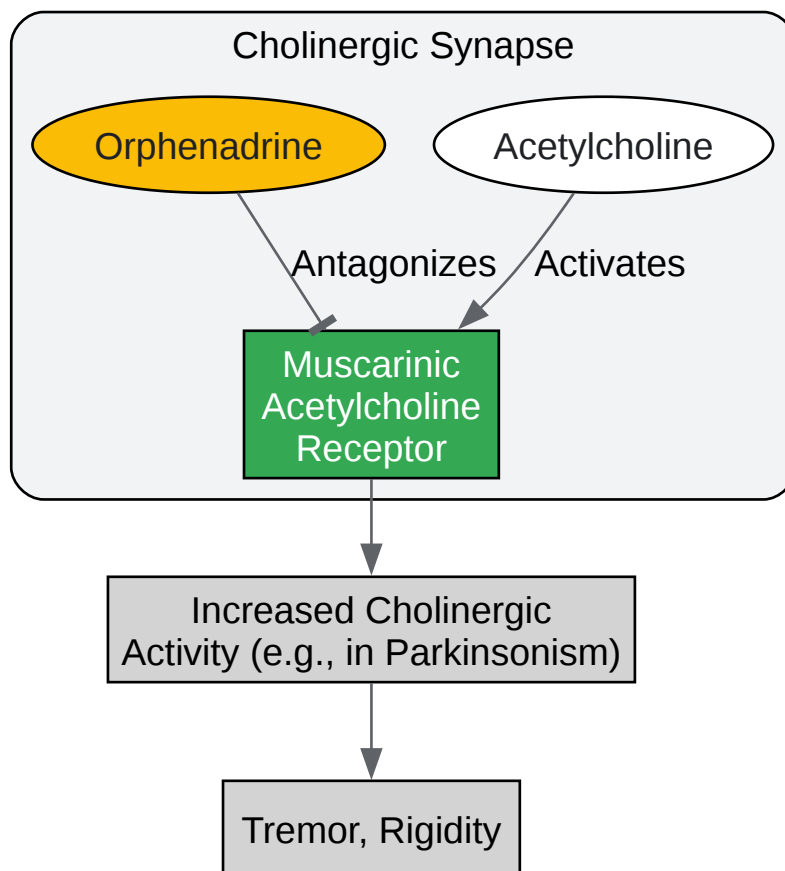
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Caption: **Orphenadrine's** antagonism of the NMDA receptor ion channel.

Muscarinic Acetylcholine Receptor Antagonism

Orphenadrine acts as a nonselective muscarinic acetylcholine receptor antagonist.^[11] In conditions like Parkinson's disease, a dopamine deficiency in the striatum leads to an overstimulation of the cholinergic system. By blocking muscarinic receptors, **orphenadrine**

helps to counteract this increased cholinergic activity, thereby alleviating symptoms such as tremor and rigidity.[3][5]



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Caption: **Orphenadrine's** antagonism of muscarinic acetylcholine receptors.

Conclusion

Orphenadrine is a well-established drug with a straightforward synthesis and a complex pharmacological profile. Its multifaceted mechanism of action, involving the antagonism of histamine H1, NMDA, and muscarinic acetylcholine receptors, accounts for its therapeutic efficacy as a muscle relaxant and antiparkinsonian agent. This guide provides a foundational technical understanding for professionals in the fields of chemical and pharmaceutical research and development.

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